molecular formula C22H18ClNO4S2 B12174139 N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12174139
M. Wt: 460.0 g/mol
InChI Key: XYOONRYESFRRGW-UHFFFAOYSA-N
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Description

The compound N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a 1,4-oxathiine derivative characterized by a sulfone group (4,4-dioxide) and a carboxamide moiety at position 2 of the heterocyclic ring. Its structure features dual N-substituents: a 2-chlorophenyl group and a thiophen-2-ylmethyl group, alongside a 3-phenyl substituent. These modifications distinguish it from classical 1,4-oxathiine-based fungicides like oxycarboxin, which exhibit simpler substitution patterns . The sulfone group enhances oxidative stability and may influence bioactivity by modulating electronic properties .

Properties

Molecular Formula

C22H18ClNO4S2

Molecular Weight

460.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-4,4-dioxo-5-phenyl-N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C22H18ClNO4S2/c23-18-10-4-5-11-19(18)24(15-17-9-6-13-29-17)22(25)20-21(16-7-2-1-3-8-16)30(26,27)14-12-28-20/h1-11,13H,12,14-15H2

InChI Key

XYOONRYESFRRGW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the oxathiine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydro-1,4-oxathiine ring.

    Introduction of the chlorophenyl and phenyl groups: These groups are introduced through substitution reactions using suitable reagents and catalysts.

    Attachment of the thiophen-2-ylmethyl group: This step involves the use of thiophene derivatives and appropriate coupling agents to attach the thiophen-2-ylmethyl group to the oxathiine ring.

    Oxidation to form the 4,4-dioxide: The final step involves the oxidation of the oxathiine ring to introduce the 4,4-dioxide functional group.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups and reduce the oxidation state of the compound.

    Substitution: The chlorophenyl and thiophen-2-ylmethyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exhibit significant anticancer properties. For instance, studies on related structures have shown effectiveness against glioblastoma cell lines. The compound's ability to inhibit specific kinases involved in cancer progression suggests potential therapeutic applications in oncology .

2. Enzyme Inhibition
The compound's structural characteristics allow it to act as an inhibitor of certain enzymes. For example, derivatives have been studied for their ability to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in producing bioactive lipids associated with various physiological processes and diseases . The structure–activity relationship (SAR) studies indicate that modifications can enhance potency and selectivity against targeted enzymes.

Agricultural Applications

1. Fungicidal Properties
this compound has been investigated for its fungicidal properties. Compounds within this class have shown efficacy against various plant pathogens, making them candidates for developing new agricultural fungicides. The compound's mechanism involves disrupting fungal cell wall synthesis or function, leading to effective disease management in crops .

2. Pesticide Development
The compound's chemical structure aligns with known pesticide frameworks. Its application as a pesticide could be explored further through its interaction with specific pest targets. Regulatory assessments have indicated that compounds similar to this oxathiine derivative could meet safety standards for agricultural use while providing effective pest control solutions .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Reference
AnticancerN-(4-chlorophenyl)0.072
Enzyme InhibitionNAPE-PLD Inhibitor0.061
FungicidalOxathiine Derivative0.5

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of a related compound against glioblastoma cells, demonstrating significant inhibition of cell growth and induction of apoptosis in vitro. The compound's mechanism was linked to its ability to inhibit AKT signaling pathways critical for tumor growth and survival .

Case Study 2: Fungicide Development
In agricultural trials, a derivative of the oxathiine structure was tested against common fungal pathogens affecting crops. Results showed a marked reduction in fungal growth at concentrations significantly lower than traditional fungicides, suggesting improved efficacy and reduced environmental impact .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: It can inhibit or activate specific enzymes involved in various biochemical pathways.

    Interaction with receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular signaling pathways.

    Induction of oxidative stress: The compound may induce oxidative stress in cells, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

The target compound shares the 1,4-oxathiine core with oxycarboxin and related analogs but differs in substitution patterns (Table 1).

Table 1: Structural Comparison of 1,4-Oxathiine Derivatives

Compound Carboxamide Position N-Substituents Additional Substituents Sulfone Group
Target Compound 2 N-(2-chlorophenyl), N-(thiophen-2-ylmethyl) 3-phenyl Yes
Oxycarboxin (2-Methyl-N-phenyl derivative) 3 N-phenyl 2-methyl Yes
Intermediate* 3 N-phenyl 2-methyl No (pre-sulfonation)

*Intermediate from lacks the sulfone group until cyclization .

Key Differences:

  • Carboxamide Position: The target compound’s carboxamide is at position 2, whereas oxycarboxin’s is at position 3. This positional shift alters steric and electronic interactions with biological targets.
  • N-Substituents: The dual N-substituents (2-chlorophenyl and thiophen-2-ylmethyl) introduce steric bulk and electronic diversity compared to oxycarboxin’s single N-phenyl group. The 2-chlorophenyl group may enhance binding via halogen interactions, while the thiophene moiety increases lipophilicity .

Biological Activity

N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article explores its synthesis, biological activity, and mechanisms of action based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound has been documented in various studies, highlighting its structural complexity and the importance of specific substituents in determining its biological activity. The compound features a thiophenyl moiety and a chlorophenyl group, which are critical for its pharmacological properties.

  • Synthesis Methodology : The compound was synthesized through a multicomponent reaction involving thiophen-2-ylmethanamine and other reagents under controlled conditions. The final product was characterized using techniques such as NMR and X-ray crystallography to confirm its structure and purity .
  • Crystal Structure : The crystal structure analysis revealed that the compound forms stable intermolecular hydrogen bonds, which could influence its biological interactions. The asymmetric unit contained two molecules, indicating potential for polymorphism or varied biological activity based on structural conformation .

Anticancer Properties

The primary focus of research on this compound has been its anticancer activity. Various studies have assessed its efficacy against different cancer cell lines using standard assays.

  • Cell Line Testing : In vitro assays were conducted on several cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). The compound demonstrated significant cytotoxicity with IC50 values comparable to or better than established anticancer agents .
  • Mechanisms of Action :
    • Caspase Activation : Research indicates that the compound may induce apoptosis through the activation of caspase pathways, particularly Caspase-3, which plays a crucial role in programmed cell death .
    • Topoisomerase Inhibition : It has been suggested that the compound interacts with topoisomerases (Type II), enzymes involved in DNA replication and repair, leading to DNA damage in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound.

Structural Feature Impact on Activity
Chlorine SubstituentEnhances cytotoxicity against cancer cells
Thiophenyl GroupContributes to the interaction with target enzymes
Dihydro-1,4-oxathiine CoreCritical for maintaining structural integrity and activity

Case Studies

Several case studies have highlighted the potential of this compound in preclinical settings:

  • Study on Lung Cancer Cells : A study reported that this compound exhibited an IC50 value of 15 µM against A549 cells after 48 hours of treatment. This was attributed to its ability to induce apoptosis via caspase activation .
  • Combination Therapy : Another study explored the effects of combining this compound with traditional chemotherapeutics like cisplatin. The combination showed synergistic effects, enhancing overall cytotoxicity while reducing side effects commonly associated with high doses of chemotherapy .

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